molecular formula C35H71NO4 B12576539 N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide CAS No. 195054-34-3

N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide

Cat. No.: B12576539
CAS No.: 195054-34-3
M. Wt: 569.9 g/mol
InChI Key: FEJODRJOFFPPSC-UHFFFAOYSA-N
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Description

N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain hydroxy fatty acid amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with a dihydroxypropylamine. One common method includes the use of a chiral epoxide, which undergoes ring-opening with a nitrogen heterocyclic carbene (NHC) to form the desired amide with high enantioselectivity . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the ring-opening process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound can modulate lipid signaling pathways and influence cellular processes such as apoptosis and proliferation. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is unique due to its long-chain fatty acid amide structure, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.

Properties

CAS No.

195054-34-3

Molecular Formula

C35H71NO4

Molecular Weight

569.9 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide

InChI

InChI=1S/C35H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,37-39H,3-31H2,1-2H3,(H,36,40)

InChI Key

FEJODRJOFFPPSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O)O

Origin of Product

United States

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